4-氟-1H-吲哚-7-甲醛

描述

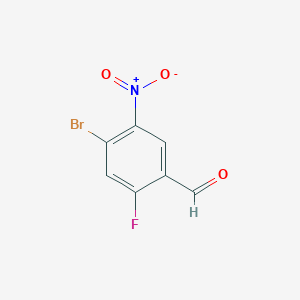

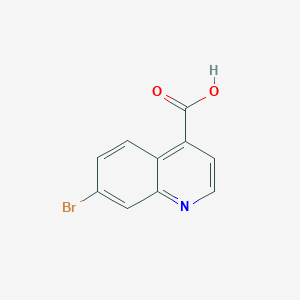

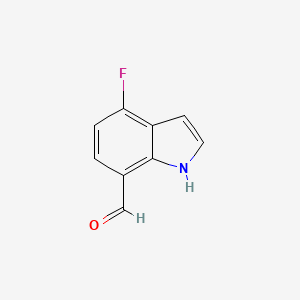

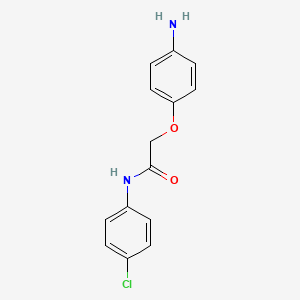

4-Fluoro-1H-indole-7-carbaldehyde is a fluorinated indole derivative, a class of compounds known for their diverse biological activities and presence in many pharmaceuticals and natural products. The presence of the fluoro group and the carbaldehyde functionality at specific positions on the indole ring system can significantly influence the compound's chemical reactivity and physical properties, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and functional group manipulations. For instance, the synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, which are structurally related to 4-fluoro-1H-indole-7-carbaldehyde, is achieved in five steps starting from indole. This process includes protection of the indole nitrogen, lithiation, and cyclization steps to form the fused heterocycle . Although the specific synthesis of 4-fluoro-1H-indole-7-carbaldehyde is not detailed in the provided papers, similar methodologies could be adapted for its synthesis, considering the reactivity of the indole core and the positions of substituents.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their chemical and biological properties. For example, the crystal structure of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde shows a significant dihedral angle between the indole and phenyl ring systems, which can influence the molecule's interactions and reactivity . Similarly, the molecular structure of 4-fluoro-1H-indole-7-carbaldehyde would be expected to show unique geometrical features due to the presence of the fluoro group, which can affect the electron distribution and steric profile of the molecule.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, often facilitated by the reactivity of the carbaldehyde group. For example, Dakin oxidation of indole-7-carbaldehydes can lead to the formation of indoloquinones . This type of reaction showcases the potential of the carbaldehyde group to participate in oxidative transformations. The fluorine atom in 4-fluoro-1H-indole-7-carbaldehyde could also influence its reactivity, potentially activating the molecule towards nucleophilic aromatic substitution reactions or affecting its electrophilic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents like the fluoro group can affect the compound's boiling point, solubility, and stability. For example, the crystal and molecular structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde is stabilized by various intermolecular interactions, which can also be expected in the case of 4-fluoro-1H-indole-7-carbaldehyde . The electronic effects of the fluoro substituent can also impact the compound's optical properties, as seen in the study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, where the fluorine atom contributes to the molecule's potential in nonlinear optics .

科学研究应用

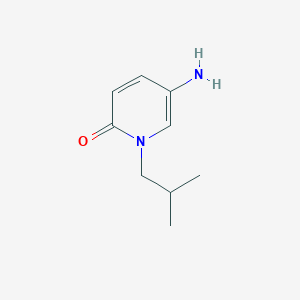

氢硫酸盐荧光传感器

4-氟-1H-吲哚-7-甲醛衍生物已被用于发展荧光传感器。例如,使用1H-吲哚-3-甲醛的席夫碱反应制备了一种基于吲哚的受体,在甲醇中展示了对硫酸氢盐的选择性开启荧光传感器特性。这种应用对于环境和生物监测至关重要,其中对特定离子的敏感和选择性检测至关重要 (Wan et al., 2014)。

吲哚甲醛的合成

该化合物在合成各种吲哚甲醛和衍生物中起着关键作用。例如,金催化的相关化合物环异构化反应产生了1H-吲哚-2-甲醛和(E)-2-(碘甲烯基)吲哚-3-醇,展示了其作为有机化学合成中间体的多功能性 (Kothandaraman et al., 2011)。

新化合物和材料的开发

该化合物对于开发具有潜在应用的新材料和分子至关重要。例如,使用一锅多组分反应合成新吲哚衍生物表明对癌细胞系具有显著的抗增殖活性,突显了其在药物化学和药物开发中的作用 (Fawzy et al., 2018)。

羧酸的荧光试剂

已经探索了4-氟-1H-吲哚-7-甲醛衍生物的衍生物用作荧光试剂。这些化合物已被证明有效地将荧光团引入酸性物质中,这对于分析化学和生物成像至关重要 (Ito & Maruyama, 1983)。

手性富集的1,7-环化吲哚的级联合成

在一项研究中,报道了使用吲哚-7-甲醛衍生物合成手性选择性合成1,7-环化吲哚的级联策略。这突显了其在合成复杂有机结构中的应用,这在制药和材料科学中具有重要意义 (Giardinetti et al., 2015)

未来方向

属性

IUPAC Name |

4-fluoro-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-2-1-6(5-12)9-7(8)3-4-11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKVWJLEQVSXMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594371 | |

| Record name | 4-Fluoro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1H-indole-7-carbaldehyde | |

CAS RN |

389628-19-7 | |

| Record name | 4-Fluoro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)